molecular formula C15H21N3O5S B2630738 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 1105215-24-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2630738
CAS No.: 1105215-24-4
M. Wt: 355.41
InChI Key: DZUAETHKUGMTNF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is derived from its molecular structure:

  • Parent structure : Oxalamide (ethanediamide), serving as the core scaffold.
  • Substituents :
    • N1 position : A 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group.
    • N2 position : A 3-hydroxypropyl group.

The isothiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) is fully oxidized at the sulfur atom (1,1-dioxide). The phenyl ring at N1 is substituted with a methyl group at position 2 and the isothiazolidine-dioxide moiety at position 5. The CAS Registry Number for this compound is not explicitly listed in the provided sources, though structurally related compounds such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 1105229-25-1) share similar functional groups.

Molecular Formula : $$ C{18}H{23}N3O5S $$
Molecular Weight : Calculated as 417.46 g/mol, based on compositional analysis.

Structural Isomerism and Stereochemical Considerations

Positional Isomerism

The compound exhibits potential positional isomerism due to:

  • Substituent placement on the phenyl ring : The methyl group at position 2 and the isothiazolidine-dioxide group at position 5 could theoretically occupy alternative positions (e.g., 3-methyl-5-substituted isomers).
  • Hydroxypropyl chain configuration : The 3-hydroxypropyl group may adopt different conformations, though the hydroxyl group’s position at the terminal carbon limits isomerism in this moiety.
Stereochemical Features
  • The isothiazolidine-dioxide ring contains one sulfur atom and one nitrogen atom. While the dioxidation state fixes sulfur’s oxidation state, the ring’s puckering may introduce chair-like or envelope conformations.
  • The compound lacks chiral centers in its current configuration, as all substituents are either symmetrically arranged or attached to non-stereogenic atoms. However, derivatives with asymmetric substitutions (e.g., branched hydroxypropyl chains) could exhibit enantiomerism.

Comparative Analysis with Related Oxalamide Derivatives

Structural Comparisons
Feature This compound N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide
N1 Substituent 2-methylphenyl with isothiazolidine-dioxide 2-methoxyphenyl with isothiazolidine-dioxide 5-methylbiphenyl
N2 Substituent 3-hydroxypropyl 3-phenylpropyl 5-methylbiphenyl
Molecular Weight (g/mol) 417.46 431.5 420.5
Key Functional Groups Hydroxyl, isothiazolidine-dioxide, methyl Methoxy, isothiazolidine-dioxide, phenyl Biphenyl, methyl

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-11-4-5-12(18-7-3-9-24(18,22)23)10-13(11)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAETHKUGMTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features include a dioxidoisothiazolidin moiety, a phenyl group, and an oxalamide linkage, which contribute to its biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O5SC_{19}H_{24}N_{4}O_{5}S with a molecular weight of approximately 416.5 g/mol. The compound exhibits a complex structure that influences its reactivity and biological interactions.

The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . It is hypothesized that the compound binds to the active site of CDK2, inhibiting its activity. This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cells such as cancer cells.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : The inhibition of CDK2 may provide therapeutic benefits in treating cancers characterized by uncontrolled cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain under investigation.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits CDK2 leading to cell cycle arrest
AntimicrobialPotential effects against bacterial strains
Anti-inflammatoryInvestigated for reducing inflammation

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, applications, and available data for the target compound and its analogs:

Compound Name (Reference) Substituents/Functional Groups Molecular Weight (Calculated/Reported) Application Key Data
Target Compound 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl; 3-hydroxypropyl Not reported Assumed pharmaceutical Structural uniqueness: Sulfone group enhances stability
N1-(4-Chlorophenyl)-N2-...oxalamide (8) 4-Chlorophenyl; 5-(2-hydroxyethyl)-4-methylthiazol-2-yl; piperidin-2-yl 423.26 (M+H+) HIV entry inhibitor Yield: 46%; Purity >95%; LC-MS confirmed
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl Not reported Umami flavor agonist NOEL: 100 mg/kg bw/day; metabolized via hydrolysis/oxidation
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl; benzyloxy Not reported sEH inhibitor Synthesis via CDI coupling; purity >90%
N1-(2-Methoxy-4-methylbenzyl)-N2-...oxalamide 2-Methoxy-4-methylbenzyl; 2-(pyridin-2-yl)ethyl Not reported Fragrance/flavor Regulatory approval as flavoring agent

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